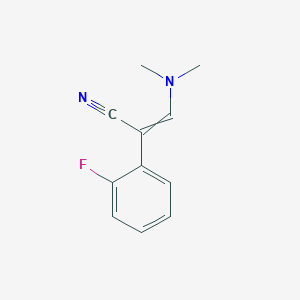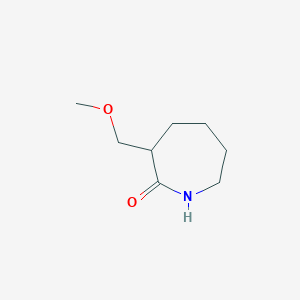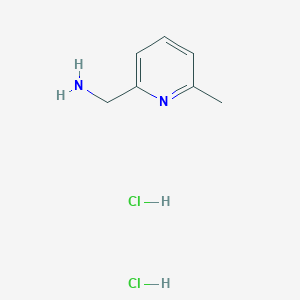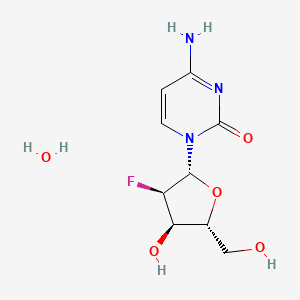![molecular formula C15H25N3 B1427553 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine CAS No. 1305785-67-4](/img/structure/B1427553.png)
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine
Overview
Description
2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine, also known as O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally similar to tramadol. It was first synthesized in the 1970s and has since been used in scientific research to study the mechanisms of opioid analgesia and addiction.
Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of piperazine, which include structures similar to 2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine, possess antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel derivatives that exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound have been reported, highlighting their potential in various applications. Grijalvo et al. (2015) reported the synthesis of a compound characterized by various spectroscopic methods, indicating a focus on developing new chemical entities (Grijalvo, Nuñez & Eritja, 2015).
Luminescent Properties and Electron Transfer
Compounds similar to this compound have been studied for their luminescent properties and photo-induced electron transfer. Gan et al. (2003) synthesized novel piperazine substituted naphthalimides and investigated their fluorescence spectra, indicating potential applications in sensing and imaging (Gan, Chen, Chang & Tian, 2003).
Bioactivity and Pharmacological Evaluation
The bioactivity and pharmacological potential of piperazine derivatives are also areas of significant interest. Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, evaluating their cytotoxic, anticancer, and enzyme inhibitory effects (Gul et al., 2019).
Antitumor Activity
The potential antitumor activity of piperazine-based compounds is another key area of research. Hakobyan et al. (2020) investigated the synthesis of tertiary amino alcohols and their dihydrochlorides from piperazine derivatives, assessing their effects on tumor DNA methylation (Hakobyan et al., 2020).
Crystal Structure Analysis
Understanding the crystal structure of piperazine derivatives is essential for their application in drug design and material science. Studies like that of Ullah & Stoeckli-Evans (2021) contribute to this by analyzing the crystal structure of related compounds (Ullah & Stoeckli-Evans, 2021).
properties
IUPAC Name |
2-methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-4-6-14(11-13)18-9-7-17(8-10-18)12-15(2,3)16/h4-6,11H,7-10,12,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYDWUFHBQZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)




![2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B1427486.png)



